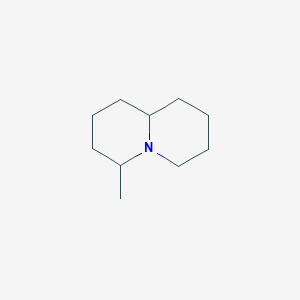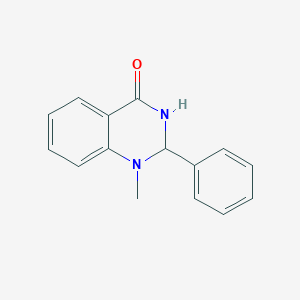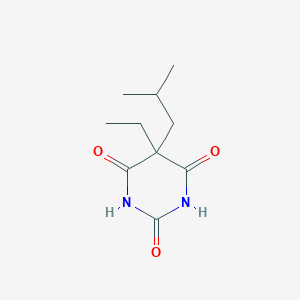
5-Ethyl-5-isobutylbarbituric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-5-isobutylbarbituric acid, also known as pentobarbital, is a barbiturate drug that is used as a sedative and hypnotic medication. It was first synthesized in 1928 by Ernst Preiswerk and his team at Bayer AG in Germany. Since then, it has been widely used in the medical field for its calming effects on the central nervous system.
Mécanisme D'action
Pentobarbital acts as a positive allosteric modulator of the GABA-A receptor, enhancing the effects of the neurotransmitter GABA. This results in an increase in chloride ion influx, leading to hyperpolarization of the neuron and a reduction in neuronal excitability. This mechanism of action is similar to that of other barbiturates and benzodiazepines.
Effets Biochimiques Et Physiologiques
Pentobarbital has a number of physiological effects, including sedation, hypnosis, and anesthesia. It can also cause respiratory depression and a decrease in blood pressure. In addition, it has been shown to have anticonvulsant properties, making it useful in the treatment of seizures.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-Ethyl-5-isobutylbarbituric acidl is its ability to induce a deep and consistent level of sedation. This makes it useful in animal experiments where sedation is required. However, its effects on the central nervous system can be variable and difficult to predict, which can make it challenging to use in some experiments.
Orientations Futures
There are a number of potential future directions for research involving 5-Ethyl-5-isobutylbarbituric acidl. One area of interest is in the development of new drugs that target the GABA-A receptor, potentially with fewer side effects than current medications. Another area of interest is in the use of 5-Ethyl-5-isobutylbarbituric acidl in combination with other drugs to enhance its effects or reduce its side effects. Additionally, further research is needed to fully understand the mechanisms of action of 5-Ethyl-5-isobutylbarbituric acidl and other sedative and hypnotic drugs.
Méthodes De Synthèse
The synthesis of 5-Ethyl-5-isobutylbarbituric acidl involves the reaction of diethyl malonate with urea and isobutyl bromide in the presence of sodium ethoxide. The resulting product is then treated with acetic anhydride to form 5-Ethyl-5-isobutylbarbituric acidl. The yield of this process is typically around 50%.
Applications De Recherche Scientifique
Pentobarbital has been extensively studied in the field of neuroscience and pharmacology. It is commonly used as a tool to study the effects of sedatives and hypnotics on the central nervous system. It has also been used in animal models to study the mechanisms of action of various drugs and to investigate the role of specific neurotransmitters in the brain.
Propriétés
Numéro CAS |
1135-61-1 |
|---|---|
Nom du produit |
5-Ethyl-5-isobutylbarbituric acid |
Formule moléculaire |
C10H16N2O3 |
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
5-ethyl-5-(2-methylpropyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H16N2O3/c1-4-10(5-6(2)3)7(13)11-9(15)12-8(10)14/h6H,4-5H2,1-3H3,(H2,11,12,13,14,15) |
Clé InChI |
OSVIDGCVOGPEOK-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)NC(=O)NC1=O)CC(C)C |
SMILES canonique |
CCC1(C(=O)NC(=O)NC1=O)CC(C)C |
Synonymes |
5-ethyl-5-isobutylbarbituric acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



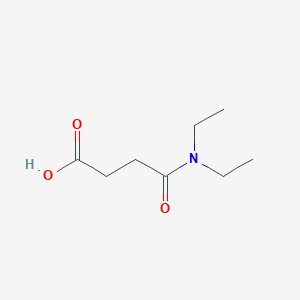
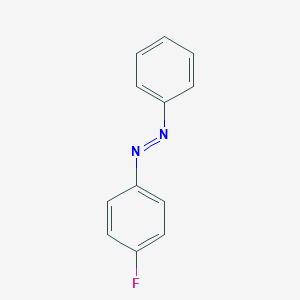
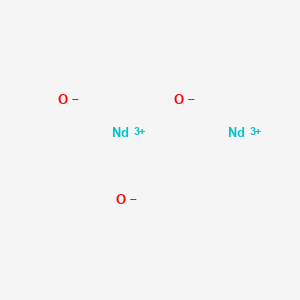
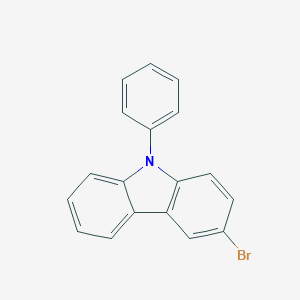

![[4-(Carbamothioylamino)phenyl]thiourea](/img/structure/B73729.png)
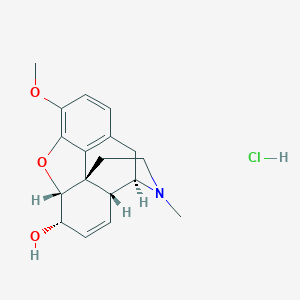
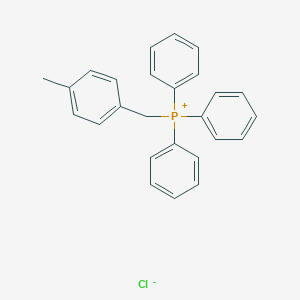

![2-Propenoic acid, 4-[methyl[(nonafluorobutyl)sulfonyl]amino]butyl ester](/img/structure/B73735.png)

